molecular formula C6H12ClNO B6151781 N-ethyl-N-propylcarbamoyl chloride CAS No. 98456-61-2

N-ethyl-N-propylcarbamoyl chloride

Cat. No.: B6151781
CAS No.: 98456-61-2
M. Wt: 149.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-propylcarbamoyl chloride is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a carbamoyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-N-propylcarbamoyl chloride can be synthesized through the reaction of N-ethyl-N-propylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor system to ensure efficient mixing and heat dissipation. The use of automated systems helps in maintaining the reaction conditions and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-propylcarbamoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates .

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines to form ureas.

    Alcohols: Reacts with alcohols to form carbamates.

    Thiols: Reacts with thiols to form thiocarbamates.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

N-ethyl-N-propylcarbamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-propylcarbamoyl chloride involves the formation of a reactive intermediate upon nucleophilic attack. This intermediate can then undergo further reactions to form stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • N-methyl-N-propylcarbamoyl chloride
  • N-ethyl-N-butylcarbamoyl chloride
  • N-ethyl-N-isopropylcarbamoyl chloride

Comparison: N-ethyl-N-propylcarbamoyl chloride is unique due to its specific alkyl substituents, which influence its reactivity and the types of products formed. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .

Properties

CAS No.

98456-61-2

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.